Benzyl methyl (benzyloxy)propanedioate

Description

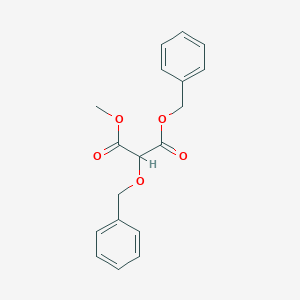

Benzyl methyl (benzyloxy)propanedioate, systematically named 3-O-benzyl 1-O-methyl propanedioate (CAS: 52267-39-7), is a malonate diester with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol . Its structure features a benzyl ester group (C₆H₅CH₂O−) and a methyl ester group (CH₃O−) attached to the propanedioic acid backbone. This compound is primarily utilized as an intermediate in pharmaceutical synthesis and organic chemistry due to its reactivity in esterification and transesterification reactions .

Properties

CAS No. |

62527-79-1 |

|---|---|

Molecular Formula |

C18H18O5 |

Molecular Weight |

314.3 g/mol |

IUPAC Name |

3-O-benzyl 1-O-methyl 2-phenylmethoxypropanedioate |

InChI |

InChI=1S/C18H18O5/c1-21-17(19)16(22-12-14-8-4-2-5-9-14)18(20)23-13-15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3 |

InChI Key |

OBMHWEJHXZEWES-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl methyl (benzyloxy)propanedioate can be synthesized through several methods. One common approach involves the esterification of benzyl alcohol with methyl (benzyloxy)propanedioate in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to achieve a high yield of the desired ester.

Another method involves the transesterification of methyl (benzyloxy)propanedioate with benzyl alcohol. This reaction can be catalyzed by acids or bases and often requires the removal of the by-product (methanol) to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of efficient catalysts and optimized reaction conditions can enhance the scalability of the synthesis. Solvent selection and purification steps are also crucial to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl methyl (benzyloxy)propanedioate undergoes several types of chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form benzaldehyde or benzoic acid derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.

Major Products Formed

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Benzyl alcohol, methyl (benzyloxy)propanediol.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl methyl (benzyloxy)propanedioate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as a building block for the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

Industry: The compound is used in the production of fragrances, flavors, and polymers.

Mechanism of Action

The mechanism of action of benzyl methyl (benzyloxy)propanedioate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to yield desired products. The molecular targets and pathways involved are typically related to the functional groups present in the compound, such as the ester and benzyloxy groups .

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Structural Features |

|---|---|---|---|---|

| Benzyl methyl propanedioate | C₁₁H₁₂O₄ | 208.21 | Not specified* | Diester with benzyl and methyl substituents |

| Benzyl benzoate | C₁₄H₁₂O₂ | 212.24 | Oily liquid/leaflets | Benzyl ester of benzoic acid |

| Methyl benzoate | C₈H₈O₂ | 136.15 | Liquid | Methyl ester of benzoic acid |

Benzyl benzoate exhibits temperature-dependent polymorphism, transitioning between oily liquid and crystalline forms .

Reactivity and Stability

- Benzyl methyl propanedioate : As a malonate diester, it is susceptible to nucleophilic acyl substitution reactions, such as hydrolysis under acidic or basic conditions. Its dual ester groups make it a versatile precursor for synthesizing ketones, carboxylic acids, or other esters via decarboxylation or transesterification .

- Benzyl benzoate: Demonstrates stability under standard storage conditions but may degrade upon prolonged exposure to light or moisture. No significant incompatibilities with common reagents are reported .

- Methyl benzoate : Reacts vigorously with strong bases (e.g., NaOH, KOH) and reducing agents (e.g., Li, Na), producing flammable hydrogen gas. It is incompatible with oxidizing agents (e.g., peroxides, chlorine) and strong acids (e.g., HCl, H₂SO₄), posing explosion risks .

Research Findings and Industrial Relevance

- Benzyl methyl propanedioate is favored in pharmaceutical R&D for its ability to introduce malonate moieties into target molecules, enabling controlled release or metabolic stability in drug candidates .

- Benzyl benzoate ’s low toxicity profile and solvent properties make it a staple in dermatological formulations .

- Methyl benzoate ’s reactivity limits its use in large-scale industrial processes, though its volatility and aroma are advantageous in niche applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.